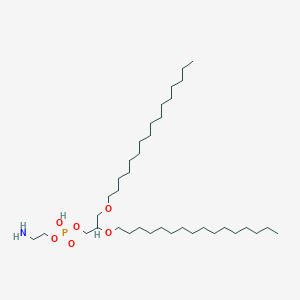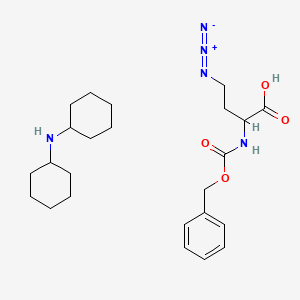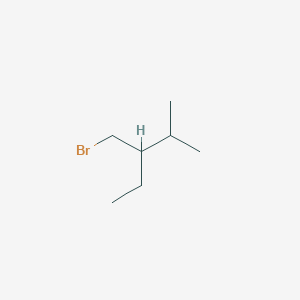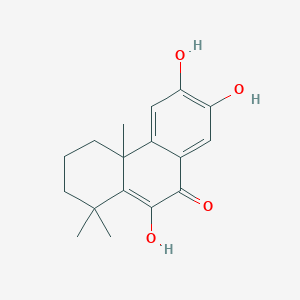
1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is notable for its intricate chemical structure, which includes multiple acetyl groups and a carbonate group. It is utilized in various fields, particularly in biomedicine, due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride and a catalyst such as La(OTf)3 to acetylate mannose . The reaction is carried out under nitrogen atmosphere at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to maintain consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl groups can be substituted using reagents like hydroxylamine or hydrazine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving glycosylation processes and carbohydrate metabolism.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of various biochemical reagents and as a precursor for other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose: This compound is similar in structure but has an additional acetyl group.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Lacks the carbonate group present in 1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate.
Uniqueness
This compound is unique due to the presence of both acetyl and carbonate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific biochemical and industrial applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H16O10 |
|---|---|
Peso molecular |
332.26 g/mol |
Nombre IUPAC |
(4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate |
InChI |
InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3 |
Clave InChI |
YVYSWHGJPLCVAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride](/img/structure/B12321096.png)



![(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)



![disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate](/img/structure/B12321157.png)

